

TG-100435: Application Notes and Protocols for Cancer Research

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Compound of Interest

Compound Name: TG-100435

Cat. No.: B1246561

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Introduction

TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. It primarily targets Src family kinases, including Src, Lyn, Yes, and Lck, with additional activity against Abl and EphB4.[1] In preclinical studies, **TG-100435** has demonstrated anti-tumor activity, making it a valuable tool for cancer research.[2] This document provides detailed application notes and experimental protocols for the use of **TG-100435** in cancer research studies.

A crucial aspect of **TG-100435**'s pharmacology is its in vivo and in vitro conversion to its N-oxide metabolite, TG100855. This metabolite is 2 to 9 times more potent than the parent compound, which may lead to a substantial increase in the overall tyrosine kinase inhibition in animal models following oral administration of **TG-100435**. [3] Researchers should consider the activity of both compounds when designing and interpreting experiments.

Kinase Inhibition Profile

TG-100435 exhibits inhibitory activity against a range of tyrosine kinases. The inhibition constants (K_i) for key targets are summarized in the table below.

Kinase	Inhibition Constant (Ki) (nM)
Src	13 - 64
Lyn	13 - 64
Abl	13 - 64
Yes	13 - 64
Lck	13 - 64
EphB4	13 - 64

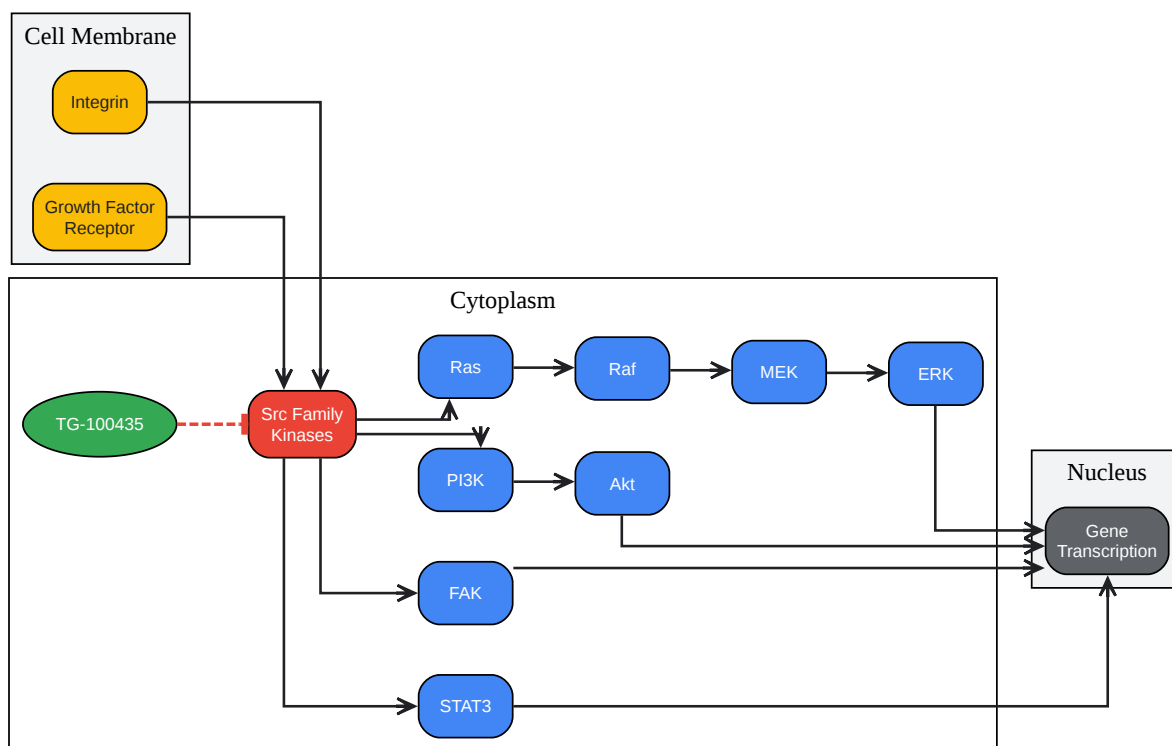
Table 1: Kinase Inhibition Profile of **TG-100435**. Data represents the range of inhibition constants (Ki) for various tyrosine kinases.[1]

Preclinical Anti-Tumor Activity

Preclinical evaluation of **TG-100435** has demonstrated its potential as an anti-cancer agent. Studies have shown its activity in human tumor cell lines and in animal models of tumor growth. [2] For instance, **TG-100435** has been evaluated in an A549 human non-small cell lung carcinoma (NSCLC) xenograft model.[2]

Signaling Pathways

As a Src family kinase inhibitor, **TG-100435** is expected to modulate signaling pathways downstream of these kinases. These pathways are critical for various cellular processes that are often dysregulated in cancer, including proliferation, survival, migration, and invasion.



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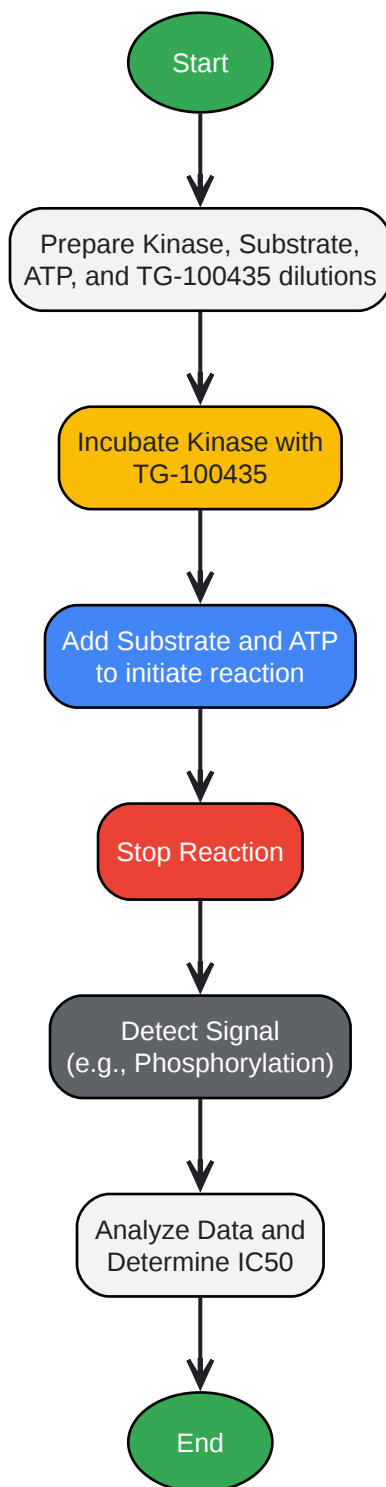
Figure 1: Simplified Src Signaling Pathway and Inhibition by **TG-100435**. This diagram illustrates the central role of Src family kinases in relaying signals from cell surface receptors to downstream effectors that regulate gene transcription. **TG-100435** inhibits Src, thereby blocking these downstream pathways.

Experimental Protocols

The following are suggested protocols for evaluating the anti-cancer effects of **TG-100435** in a research setting. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **TG-100435** against a specific tyrosine kinase.



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References

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